molecular formula C14H18INO3 B1407742 Tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate CAS No. 1430474-73-9

Tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate

Cat. No.: B1407742
CAS No.: 1430474-73-9
M. Wt: 375.2 g/mol
InChI Key: BEGADNOTIPUJFM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H18INO3 and a molecular weight of 375.2 g/mol It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a 4-iodophenoxy substituent

Preparation Methods

The synthesis of tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-(4-iodophenoxy)azetidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the biological activity of azetidine derivatives, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: Research into the medicinal properties of this compound includes its potential use as a precursor for drug development, particularly in the treatment of diseases where azetidine derivatives have shown efficacy.

    Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring and the 4-iodophenoxy group may play a role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-iodoazetidine-1-carboxylate: This compound lacks the 4-iodophenoxy group and may have different reactivity and applications.

    Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate: The bromine atom in place of iodine can lead to different chemical properties and reactivity.

    Tert-butyl 3-(4-fluorophenoxy)azetidine-1-carboxylate: The fluorine atom can impart different electronic effects, influencing the compound’s behavior in chemical reactions.

Properties

IUPAC Name

tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGADNOTIPUJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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